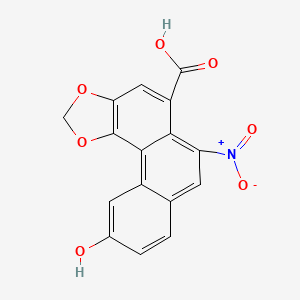

AVL-3288

Übersicht

Beschreibung

AVL-3288 is a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor. This compound has been studied for its potential therapeutic effects, particularly in the context of cognitive enhancement and neuroprotection. This compound is unique in that it enhances the receptor’s response to its endogenous ligand, acetylcholine, without directly activating the receptor itself .

Wissenschaftliche Forschungsanwendungen

AVL-3288 has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a model compound for studying allosteric modulation of receptors. In biology, this compound is used to investigate the role of alpha7 nicotinic acetylcholine receptors in cognitive processes and neuroprotection. In medicine, it has been evaluated for its potential to improve cognitive function in conditions such as schizophrenia and traumatic brain injury. Industrial applications include its use in high-throughput screening assays to identify new therapeutic agents .

Wirkmechanismus

The mechanism of action of AVL-3288 involves its interaction with the alpha7 nicotinic acetylcholine receptor. As a positive allosteric modulator, this compound binds to a site distinct from the acetylcholine binding site, enhancing the receptor’s response to acetylcholine. This modulation helps to preserve the spatiotemporal features of synaptic transmission and prevents rapid desensitization of the receptor. The molecular targets and pathways involved include the cholinergic system and downstream signaling pathways that regulate synaptic plasticity and cognitive function .

Biochemische Analyse

Biochemical Properties

AVL-3288 interacts with the alpha7 nicotinic acetylcholine receptor (nα7), a type of protein that plays a crucial role in the transmission of signals in the nervous system . As a positive allosteric modulator, this compound enhances the receptor’s response to its endogenous ligand, acetylcholine . This interaction is thought to be beneficial in conditions like schizophrenia, where there is a deficiency in the functioning of nα7 .

Cellular Effects

In cellular processes, this compound has been shown to influence cell function by modulating the activity of the nα7 receptor . This modulation can impact various cellular processes, including cell signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the nα7 receptor . As a PAM, this compound does not directly activate the receptor. Instead, it enhances the receptor’s response to acetylcholine, the natural ligand of the nα7 receptor . This can lead to an increase in the receptor’s activity, which may have therapeutic benefits in conditions associated with nα7 dysfunction .

Temporal Effects in Laboratory Settings

Studies have shown that this compound can have sustained effects on cognitive performance after repeated administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For example, one study found that this compound improved learning and memory performance in rats after traumatic brain injury at certain dosages .

Metabolic Pathways

As a modulator of the nα7 receptor, it is likely that this compound interacts with the cholinergic system, which involves the neurotransmitter acetylcholine

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well characterized. Given its role as a modulator of the nα7 receptor, it is likely that this compound is distributed in areas where these receptors are present .

Subcellular Localization

As a modulator of the nα7 receptor, it is likely that this compound localizes to areas where these receptors are present

Vorbereitungsmethoden

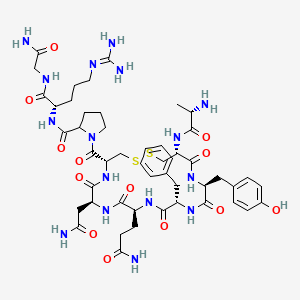

The synthesis of AVL-3288 involves several key steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve high-throughput screening techniques to optimize yield and purity .

Analyse Chemischer Reaktionen

AVL-3288 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a different set of products compared to reduction .

Vergleich Mit ähnlichen Verbindungen

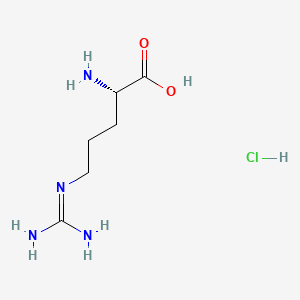

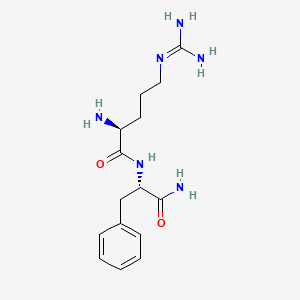

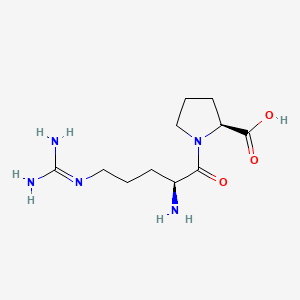

AVL-3288 is compared with other positive allosteric modulators of the alpha7 nicotinic acetylcholine receptor, such as this compound, this compound, and this compound. While these compounds share a similar mechanism of action, this compound is unique in its specific binding affinity and pharmacokinetic profile. This uniqueness makes this compound a valuable tool for studying the therapeutic potential of alpha7 nicotinic acetylcholine receptor modulation .

Eigenschaften

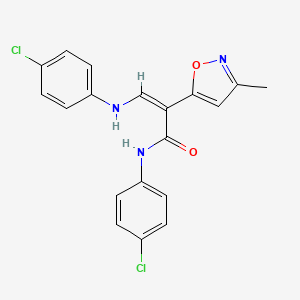

IUPAC Name |

(Z)-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAKIACTLSBBIY-BOPFTXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)/C(=C/NC2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917837-54-8 | |

| Record name | AVL-3288 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917837548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVL-3288 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA80VAX4WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

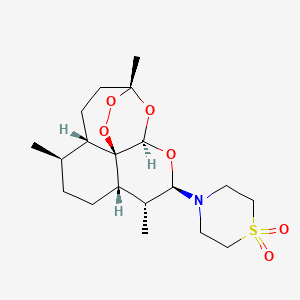

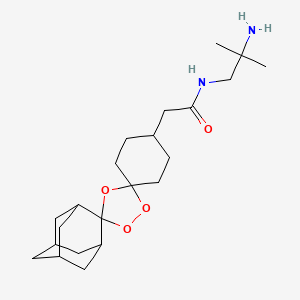

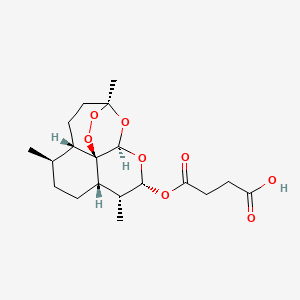

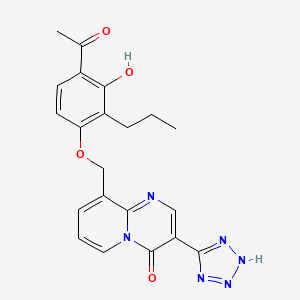

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of AVL-3288?

A1: this compound targets the α7 nicotinic acetylcholine receptor (α7 nAChR) .

Q2: How does this compound interact with α7 nAChRs?

A2: this compound acts as a positive allosteric modulator of α7 nAChRs, enhancing the receptor's response to acetylcholine, its natural neurotransmitter .

Q3: What are the downstream effects of this compound's interaction with α7 nAChRs?

A3: this compound binding to α7 nAChRs enhances receptor currents. This leads to improvements in cognitive function in both healthy individuals and animal models, and has shown potential in mitigating cognitive impairments following traumatic brain injury (TBI) .

Q4: What is the molecular formula and weight of (Z)-3-(4-Chloroanilino)-N-(4-chlorophenyl)-2-(3-methylisoxazol-5-yl)prop-2-enamide?

A4: The provided research excerpts do not specify the molecular formula or weight of this compound. This information would require consultation with chemical databases or the compound's manufacturer.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research excerpts do not include spectroscopic data for this compound.

Q6: Has the material compatibility, stability, catalytic properties, or computational modeling of this compound been studied?

A6: The research excerpts primarily focus on this compound's effects on cognitive function and its interaction with α7 nAChRs. Information on these other aspects would require further investigation.

Q7: Are there any studies examining how structural modifications to this compound affect its activity, potency, and selectivity?

A7: The provided research excerpts do not delve into SAR studies for this compound.

Q8: What is known about the stability, formulation, SHE regulations, and PK/PD profile of this compound?

A8: The research excerpts focus primarily on this compound's in vivo efficacy in animal models. Further research would be needed to provide information on these topics.

Q9: What in vitro and in vivo studies have been conducted on this compound?

A9: Preclinical studies using adult male Sprague Dawley rats demonstrated that this compound administration improved learning and memory performance after TBI. These studies involved behavioral tasks such as fear conditioning and the Morris water maze. Notably, this compound rescued deficits in water maze retention and working memory .

Q10: Did this compound demonstrate any effects on hippocampal synaptic plasticity?

A10: Yes, application of this compound to hippocampal slices derived from rats three months post-TBI rescued deficits in basal synaptic transmission and long-term potentiation (LTP) in the CA1 region of the hippocampus .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.